molecular formula C16H15Cl2NO3 B290910 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide

2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide

Cat. No. B290910
M. Wt: 340.2 g/mol
InChI Key: MVWUFEVIMIVWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide, also known as A771726, is a synthetic compound that belongs to the family of sulfonamides. It has been extensively studied for its potential use in treating various autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis.

Mechanism of Action

2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide works by inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the synthesis of pyrimidines, which are essential components of DNA and RNA. By inhibiting DHODH, 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide reduces the proliferation of T cells, which require pyrimidines for their growth and survival. This leads to a reduction in inflammation and the progression of autoimmune diseases.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It inhibits the proliferation of T cells, reduces inflammation, and modulates the immune response. It has also been shown to have an analgesic effect, reducing pain in animal models of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide is its specificity for DHODH, which makes it a promising candidate for the treatment of autoimmune diseases. However, its potency and selectivity can vary depending on the cell type and experimental conditions used. 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide also has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide. One area of focus is the development of more potent and selective DHODH inhibitors. Another area of research is the identification of biomarkers that can predict the response to 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide treatment. Additionally, the potential use of 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide in combination with other drugs for the treatment of autoimmune diseases is an area of active investigation.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide involves the reaction of 2,4-dichlorophenol with ethyl 2-aminobenzoate to form 2-(2,4-dichlorophenoxy)benzoic acid ethyl ester. This compound is then reacted with chloroacetyl chloride to produce 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been extensively studied for its potential use in treating various autoimmune diseases. It has been shown to inhibit the proliferation of T cells, which play a key role in the development of autoimmune diseases. 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis and lupus.

properties

Molecular Formula

C16H15Cl2NO3

Molecular Weight

340.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C16H15Cl2NO3/c1-2-21-15-6-4-3-5-13(15)19-16(20)10-22-14-8-7-11(17)9-12(14)18/h3-9H,2,10H2,1H3,(H,19,20)

InChI Key

MVWUFEVIMIVWGL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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